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molecular formula C9H11NO2 B1265867 3-(4-Aminophenyl)propionic acid CAS No. 2393-17-1

3-(4-Aminophenyl)propionic acid

Cat. No. B1265867
M. Wt: 165.19 g/mol
InChI Key: WXOHKMNWMKZMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821240

Procedure details

15 g of palladium on carbon (10% and 30 ml of water are added to a mixture of 155 g of 4-nitrocinnamic acid in 1 l of methanol, and hydrogenation is carried out at room temperature under 3 bar until no further hydrogen is taken up, after about 2 hours. After filtration and evaporation of the solvent in a rotary evaporator, residual water is removed by twice adding 300 ml portions of toluene and distilling off the solvent in a rotary evaporator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[N+:2]([C:5]1[CH:15]=[CH:14][C:8]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)([O-])=O.[H][H]>[Pd].CO>[NH2:2][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
155 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator, residual water
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
by twice adding 300 ml portions of toluene
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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